1,1,1-Trifluoro-N-mesityl-N-((trifluoromethyl)sulfonyl)methanesulfonamide
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Overview
Description
1,1,1-Trifluoro-N-mesityl-N-((trifluoromethyl)sulfonyl)methanesulfonamide is an organic compound known for its strong electron-withdrawing properties. It is commonly used in various chemical reactions and industrial applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-Trifluoro-N-mesityl-N-((trifluoromethyl)sulfonyl)methanesulfonamide typically involves the reaction of mesitylamine with trifluoromethanesulfonic anhydride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
1,1,1-Trifluoro-N-mesityl-N-((trifluoromethyl)sulfonyl)methanesulfonamide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of electron-withdrawing groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents like acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of substituted sulfonamides, while oxidation can produce sulfonic acids .
Scientific Research Applications
1,1,1-Trifluoro-N-mesityl-N-((trifluoromethyl)sulfonyl)methanesulfonamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1,1,1-Trifluoro-N-mesityl-N-((trifluoromethyl)sulfonyl)methanesulfonamide involves its strong electron-withdrawing properties. This characteristic allows it to stabilize negative charges and facilitate various chemical reactions. The compound acts as a Lewis acid, forming complexes with electron-rich species and promoting catalytic processes .
Comparison with Similar Compounds
Similar Compounds
1,1,1-Trifluoro-N-phenyl-N-((trifluoromethyl)sulfonyl)methanesulfonamide: Similar in structure but with a phenyl group instead of a mesityl group.
N-Methyl bis(trifluoromethyl)sulfonyl imide: Contains a methyl group instead of a mesityl group.
Uniqueness
1,1,1-Trifluoro-N-mesityl-N-((trifluoromethyl)sulfonyl)methanesulfonamide is unique due to the presence of the mesityl group, which provides steric hindrance and enhances the compound’s stability. This makes it particularly useful in reactions requiring strong electron-withdrawing groups and high stability .
Properties
Molecular Formula |
C11H11F6NO4S2 |
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Molecular Weight |
399.3 g/mol |
IUPAC Name |
1,1,1-trifluoro-N-(trifluoromethylsulfonyl)-N-(2,4,6-trimethylphenyl)methanesulfonamide |
InChI |
InChI=1S/C11H11F6NO4S2/c1-6-4-7(2)9(8(3)5-6)18(23(19,20)10(12,13)14)24(21,22)11(15,16)17/h4-5H,1-3H3 |
InChI Key |
GWTKUYWJURXSDA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)N(S(=O)(=O)C(F)(F)F)S(=O)(=O)C(F)(F)F)C |
Origin of Product |
United States |
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